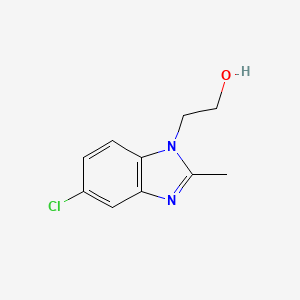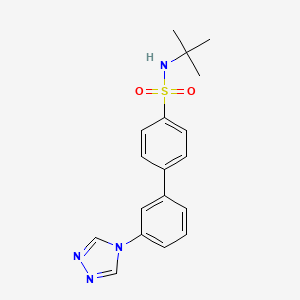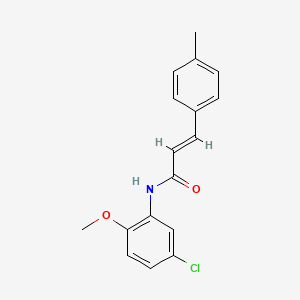![molecular formula C20H20FNO2 B5691360 3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5691360.png)
3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine is a chemical compound that belongs to the class of azetidine compounds. It is a synthetic compound that has been developed for scientific research purposes. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one of the limitations of using this compound is its high cost and limited availability.
Orientations Futures
There are several future directions that can be explored with regards to 3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine. Some of these include:
1. Further studies to understand the exact mechanism of action of the compound.
2. Development of more cost-effective synthesis methods to increase the availability of the compound.
3. Studies to investigate the potential of the compound in other scientific research fields.
4. Development of analogs of the compound to improve its efficacy and reduce its limitations.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research fields. It has potential applications as an anti-cancer and anti-inflammatory agent. However, further studies are required to fully understand its mechanism of action and to explore its potential in other fields.
Méthodes De Synthèse
The synthesis of 3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine involves several steps. The first step involves the reaction of 4-fluorobenzyl bromide with cyclopropylmagnesium bromide to form 1-(4-fluorophenyl)cyclopropanol. The second step involves the reaction of 1-(4-fluorophenyl)cyclopropanol with phosgene to form 1-(4-fluorophenyl)cyclopropanecarbonyl chloride. The third step involves the reaction of 1-(4-fluorophenyl)cyclopropanecarbonyl chloride with benzyl alcohol to form this compound.
Applications De Recherche Scientifique
3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine has been found to have potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-(3-phenylmethoxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO2/c21-17-8-6-16(7-9-17)20(10-11-20)19(23)22-12-18(13-22)24-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXWBZFXDJPRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)
![5-ethoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide](/img/structure/B5691305.png)
![1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B5691315.png)
![(1S*,5R*)-3-benzoyl-6-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5691318.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine](/img/structure/B5691319.png)
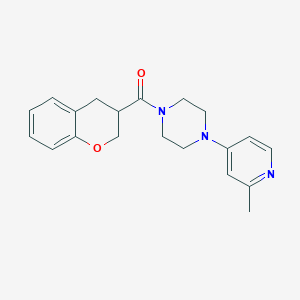
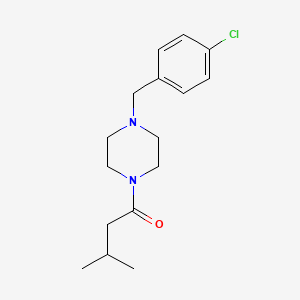
![4,6-dimethyl-2-[({5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)thio]pyrimidine](/img/structure/B5691343.png)
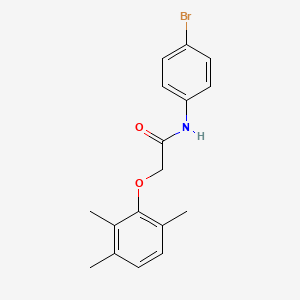
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5691352.png)
